

ML-184: A Technical Guide to a Selective GPR55 Agonist

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Compound of Interest

Compound Name: ML-184

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-184, also known as CID-2440433, is a potent and selective synthetic agonist for the G protein-coupled receptor 55 (GPR55).^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ML-184**. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties

ML-184 is a complex small molecule with the chemical name 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide.^[3] Its structure features a central benzenesulfonamide core with piperazinyl, dimethylphenyl, and pyrrolidinyl substitutions.

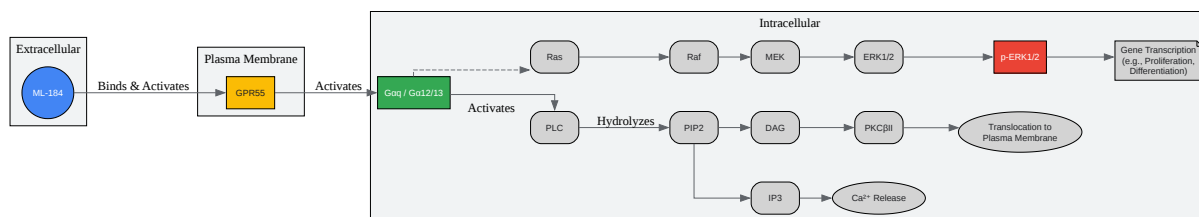
Table 1: Physicochemical Properties of **ML-184**

Property	Value	Reference(s)
IUPAC Name	3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide	[3]
Synonyms	CID-2440433, ML184	[4]
CAS Number	794572-10-4	[3]
Molecular Formula	C25H34N4O3S	[3]
Molecular Weight	470.63 g/mol	[3]
Appearance	Solid	[2]
Purity	≥98% (HPLC)	[3]
Solubility	DMSO: 9.41 mg/mL (20 mM)	[3]
Storage	Store at +4°C	[3]

Biological Activity and Mechanism of Action

ML-184 is a selective agonist of GPR55 with a reported EC₅₀ of approximately 250-260 nM.[2] [4] It exhibits over 100-fold selectivity for GPR55 over the related G protein-coupled receptor GPR35, as well as the cannabinoid receptors CB1 and CB2.[4]

The activation of GPR55 by **ML-184** initiates a downstream signaling cascade. This process primarily involves the coupling to Gα_q and Gα_{12/13} G-proteins.[5] This activation leads to the stimulation of key intracellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII) to the plasma membrane.[4][6]



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Caption: Signaling pathway activated by **ML-184** through GPR55.

Table 2: In Vitro Biological Activity of **ML-184**

Parameter	Receptor/Assay	Value	Reference(s)
EC50	GPR55 (β-arrestin recruitment)	~260 nM	[7]
EC50	GPR55	250 nM	[3][4]
Selectivity	GPR35, CB1, CB2	>100-fold vs GPR55	[3][4]

Note: Specific IC50 or Ki values for GPR35, CB1, and CB2 are not readily available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to characterize the activity of **ML-184**.

GPR55 Activation Assay (β -Arrestin Recruitment)

The PathHunter® β -arrestin recruitment assay is a common method to quantify GPR55 activation. This assay relies on enzyme fragment complementation. Cells are engineered to express GPR55 fused to a small enzyme fragment (ProLink™) and β -arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPR55 activation, β -arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme that generates a chemiluminescent signal.

General Protocol:

- **Cell Culture:** Maintain CHO-K1 cells stably co-expressing the human GPR55-ProLink fusion protein and a β -arrestin-Enzyme Acceptor fusion protein in the recommended growth medium.
- **Cell Plating:** Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 μ L of assay medium. Incubate the plates at 37°C in a 5% CO₂ incubator for the recommended time (typically overnight).
- **Compound Preparation:** Prepare a serial dilution of **ML-184** in an appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer.
- **Compound Addition:** Add 5 μ L of the diluted **ML-184** solutions to the cell plates. For antagonist assays, pre-incubate the cells with the antagonist before adding an EC80 concentration of a known agonist.
- **Incubation:** Incubate the plates at 37°C for 90 minutes.
- **Detection:** Add 12.5 μ L of the PathHunter® detection reagent mixture to each well.
- **Final Incubation:** Incubate the plates at room temperature in the dark for 60 minutes.
- **Data Acquisition:** Measure the chemiluminescence using a plate reader.
- **Data Analysis:** Analyze the data using a non-linear regression curve fitting program to determine EC50 or IC50 values.^{[8][9]}

ERK1/2 Phosphorylation Assay

The phosphorylation of ERK1/2 is a key downstream event following GPR55 activation. This can be measured using various techniques, including Western blotting or plate-based immunoassays like the AlphaScreen® SureFire® assay.

General Protocol (AlphaScreen® SureFire®):

- **Cell Culture and Plating:** Culture HEK293 cells expressing GPR55 in a suitable medium and seed them into 96-well or 384-well plates. Allow the cells to adhere and grow to the desired confluency.
- **Serum Starvation:** Prior to the assay, serum-starve the cells for a defined period (e.g., overnight) to reduce basal ERK1/2 phosphorylation.
- **Compound Treatment:** Treat the cells with various concentrations of **ML-184** for a specific duration (e.g., 5-15 minutes) at 37°C.
- **Cell Lysis:** Aspirate the medium and lyse the cells by adding the provided lysis buffer.
- **Lysate Transfer:** Transfer the cell lysates to a 384-well ProxiPlate®.
- **Detection:** Add the AlphaScreen® Acceptor beads and Donor beads mixture to the lysates. The beads are coated with antibodies that specifically recognize phosphorylated ERK1/2 and total ERK1/2.
- **Incubation:** Incubate the plate in the dark at room temperature for 2 hours.
- **Data Acquisition:** Read the plate on an EnSpire® or other AlphaScreen-capable plate reader.
- **Data Analysis:** Determine the ratio of the phosphorylated ERK1/2 signal to the total ERK1/2 signal and plot the results against the **ML-184** concentration to determine the EC50.[\[1\]](#)[\[6\]](#)[\[10\]](#)

PKCβII Translocation Assay

The translocation of PKCβII from the cytosol to the plasma membrane is another indicator of GPR55 activation. This is typically visualized and quantified using fluorescence microscopy in cells expressing a fluorescently tagged PKCβII.

General Protocol:

- **Cell Culture and Transfection:** Culture HEK293 cells on glass-bottom dishes. Co-transfect the cells with plasmids encoding human GPR55 and PKC β II fused to a fluorescent protein (e.g., GFP). Allow 24-48 hours for protein expression.
- **Compound Treatment:** Replace the culture medium with a suitable imaging buffer. Acquire baseline images of the cells. Add **ML-184** at the desired concentration to the cells.
- **Image Acquisition:** Acquire time-lapse images of the cells using a fluorescence microscope equipped with a camera and appropriate filters.
- **Image Analysis:** Quantify the translocation of the fluorescently tagged PKC β II from the cytosol to the plasma membrane over time. This can be done by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol.[\[6\]](#)

Synthesis and Pharmacokinetics

Detailed information regarding the chemical synthesis and in vivo pharmacokinetic profile of **ML-184** is not readily available in the public domain based on the conducted searches. The synthesis of similar piperazine-containing sulfonamide derivatives has been reported, generally involving the coupling of a substituted piperazine with a sulfonyl chloride derivative.[\[11\]](#) However, a specific, validated protocol for **ML-184** was not identified. Similarly, no specific in vivo pharmacokinetic data for **ML-184**, such as its absorption, distribution, metabolism, and excretion (ADME) properties, were found in the reviewed literature.

Conclusion

ML-184 is a valuable pharmacological tool for studying the function of GPR55. Its high potency and selectivity make it a suitable probe for elucidating the physiological and pathological roles of this receptor. This guide provides a consolidated resource of its known properties and the experimental methods used for its characterization. Further research is warranted to fully delineate its synthetic route and in vivo pharmacokinetic profile, which will be critical for any potential therapeutic development.

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